molecular formula C16H22N6O B6777125 N-methyl-N-(1-pyrazin-2-ylpiperidin-4-yl)-2-pyrazol-1-ylpropanamide

N-methyl-N-(1-pyrazin-2-ylpiperidin-4-yl)-2-pyrazol-1-ylpropanamide

Cat. No.: B6777125
M. Wt: 314.39 g/mol
InChI Key: MMOUCOHDBOXFFZ-UHFFFAOYSA-N
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Description

N-methyl-N-(1-pyrazin-2-ylpiperidin-4-yl)-2-pyrazol-1-ylpropanamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazine ring, a piperidine ring, and a pyrazole ring

Properties

IUPAC Name

N-methyl-N-(1-pyrazin-2-ylpiperidin-4-yl)-2-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-13(22-9-3-6-19-22)16(23)20(2)14-4-10-21(11-5-14)15-12-17-7-8-18-15/h3,6-9,12-14H,4-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOUCOHDBOXFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCN(CC1)C2=NC=CN=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-pyrazin-2-ylpiperidin-4-yl)-2-pyrazol-1-ylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting pyrazine with a suitable piperidine derivative under controlled conditions.

    Introduction of the Pyrazole Ring: The next step involves the introduction of the pyrazole ring. This is often done through a cyclization reaction where a suitable precursor is treated with hydrazine or its derivatives.

    Amidation Reaction: The final step is the amidation reaction, where the intermediate is reacted with N-methyl-2-bromoacetamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-pyrazin-2-ylpiperidin-4-yl)-2-pyrazol-1-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-methyl-N-(1-pyrazin-2-ylpiperidin-4-yl)-2-pyrazol-1-ylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and its potential as a drug candidate.

    Chemical Biology: It serves as a tool compound to investigate the biological pathways and molecular targets it interacts with.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-methyl-N-(1-pyrazin-2-ylpiperidin-4-yl)-2-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(1-pyrazin-2-ylpiperidin-4-yl)-2-pyrazol-1-ylacetamide
  • N-methyl-N-(1-pyrazin-2-ylpiperidin-4-yl)-2-pyrazol-1-ylbutanamide

Uniqueness

N-methyl-N-(1-pyrazin-2-ylpiperidin-4-yl)-2-pyrazol-1-ylpropanamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar compounds that may lack one or more of these features.

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